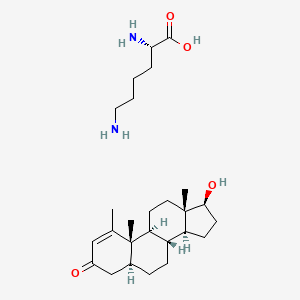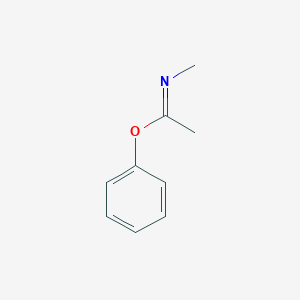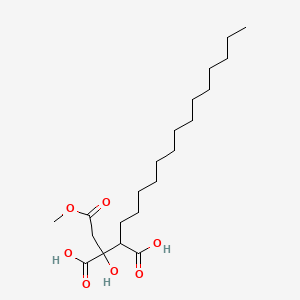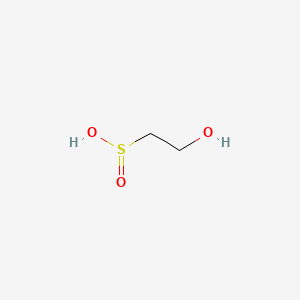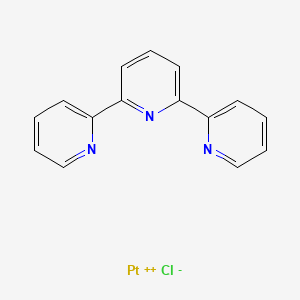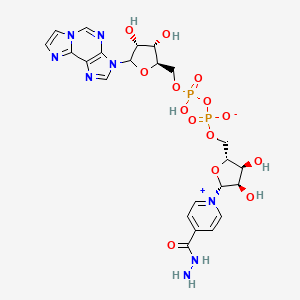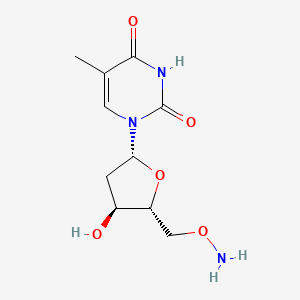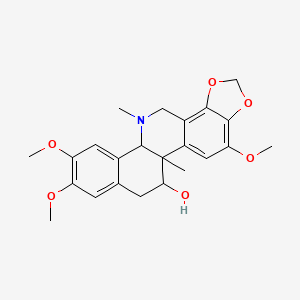
3,4-Dihydrophenanthrene-3,4-diol
Vue d'ensemble
Description
3,4-Dihydrophenanthrene-3,4-diol is a dihydrophenanthrenediol . It is functionally related to a phenanthrene-3,4-diol . It is also known as cis-3,4-Dihydrophenanthrene-3,4-diol .
Synthesis Analysis
The synthesis of 3,4-Dihydrophenanthrene-3,4-diol involves the intermolecular annulation of benzynes with allenes . This protocol utilizes allenes as an unconventional diene component for the selective synthesis of phenanthrenes and dihydrophenanthrenes under the control of different benzyne precursors .Molecular Structure Analysis
The molecular formula of 3,4-Dihydrophenanthrene-3,4-diol is C14H12O2 . It has an average mass of 212.244 Da and a monoisotopic mass of 212.083725 Da .Chemical Reactions Analysis
In enzymology, a cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase (EC 1.3.1.49) is an enzyme that catalyzes the chemical reaction (+)-cis-3,4-dihydrophenanthrene-3,4-diol + NAD to produce phenanthrene-3,4-diol, NADH, and H .Applications De Recherche Scientifique
1. Enyne Metathesis in Organic Synthesis
The enantiomerically pure C(2)-symmetrical hexa-1,5-diene-3,4-diol undergoes selective monopropargylation, leading to exclusively dihydropyrans as single stereoisomers through ring-closing enyne metathesis. This process is controlled by an unprotected hydroxy group, influencing the ring-size selectivity, a significant aspect in organic synthesis (Schmidt & Staude, 2009).
2. Development of Fluorescent Polymers
Electrochemical copolymerization of 9,10-dihydrophenanthrene and 3-methylthiophene results in copolymers with tunable fluorescence properties. These copolymers exhibit good electrochemical behavior, mechanical properties, and electrical conductivity, making them suitable for applications in materials science (Liu et al., 2010).
3. Molecular Structure Analysis
The molecular structures of 9,10-dihydrophenanthrene derivatives have been explored to understand substituent effects on bond lengths, aiding in the comprehension of molecular interactions and steric effects in organic compounds (Suzuki et al., 2000).
4. Synthesis of Dihydrofurans and Dihydropyrans
Enantiomerically pure 1,5-hexadiene-3,4-diol, derived from D-mannitol, can be used to synthesize enantiopure dihydropyrans and dihydrofurans with unsaturated side chains. These compounds are valuable in synthetic organic chemistry for further transformations (Schmidt & Nave, 2007).
5. Creation of Organic Light-Emitting Diodes (OLEDs)
The synthesis of various novel phenanthrenes and polyphenanthrenes, including those with efficient blue emission, is possible through the one-pot reduction of dihydrophenanthrene diols. This has implications in the field of organic electronics, particularly in the development of OLEDs (He et al., 2008).
6. Organic Semiconductor Research
The synthesis of derivatives of 3,4-ethylenedithiothiophene (EDTT) for conjugated copolymers, applicable in the preparation of π-extended thiophene-based organic semiconductors, showcases the role of dihydrophenanthrene derivatives in the advancement of organic semiconductor technology (Al-jumaili & Woodward, 2017).
7. Natural Product Isolation
Dihydrophenanthrene derivatives have been isolated from natural sources such as Spiranthes sinensis, contributing to the field of natural product chemistry and potential pharmaceutical applications (Lin et al., 2000).
8. Electrochromic Systems Development
Research on tricolor electrochromic systems based on unsymmetrically substituted dihydrophenanthrenes highlights the potential of these compounds in developing advanced materials with color-changing properties (Ishigaki et al., 2011).
9. Photovoltaic Cell Enhancement
Phenanthrene-functionalized organic molecules, based on dihydropyridine derivatives, have been used in organic photovoltaic cells (OPVs), indicating the significance of dihydrophenanthrene in improving the efficiency of solar energy devices (Wu et al., 2011).
10. Novel Synthesis Techniques
The first total synthesis of biologically active 9,10-dihydrophenanthrene-1,5-diol demonstrates the ongoing development of novel synthetic methods in organic chemistry, potentially leading to the discovery of new therapeutic agents (Venkata et al., 2018).
Mécanisme D'action
The enzyme cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase belongs to the family of oxidoreductases, specifically those acting on the CH-CH group of donor with NAD+ or NADP+ as acceptor . The systematic name of this enzyme class is (+)-cis-3,4-dihydrophenanthrene-3,4-diol:NAD+ 3,4-oxidoreductase . This enzyme participates in naphthalene and anthracene degradation .
Safety and Hazards
Orientations Futures
The future directions of research on 3,4-Dihydrophenanthrene-3,4-diol could involve further exploration of its degradation pathways and its potential for bioremediation. For instance, Sphingobium yanoikuyae SJTF8 has been identified as a strain that can degrade over 98% of 500 mg/L phenanthrene in 4 days, and the cis-3,4-dihydrophenanthrene-3,4-diol was the first-step intermediate . This strain showed great tolerance to heavy metals and acidic pH , suggesting potential applications in the remediation of environments contaminated with polycyclic aromatic hydrocarbons and heavy metals .
Propriétés
IUPAC Name |
3,4-dihydrophenanthrene-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,12,14-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTICWSJABVKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942070 | |
| Record name | 3,4-Dihydrophenanthrene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydrophenanthrene-3,4-diol | |
CAS RN |
20057-09-4 | |
| Record name | 3,4-Dihydro-3,4-phenanthrenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20057-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Phenanthrenediol, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020057094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydrophenanthrene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



